tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)oxetan-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7,11H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOFBENHDYRWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(aminomethyl)oxetan-3-yl)methanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Strong nucleophiles such as sodium azide or iodide ions, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted oxetanes or carbamates.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in hydrogen bonding and other non-covalent interactions, while the aminomethyl group can engage in ionic interactions. These interactions can modulate biological pathways and influence the activity of enzymes or receptors.
Comparison with Similar Compounds
Oxetane Ring Derivatives with Varying Substituents
Key Differences :
- Aminomethyl vs. Amino Groups: The target compound’s aminomethyl group (-CH₂NH₂) offers greater flexibility and basicity compared to the direct amino substituent in CAS 1379322-06-1, influencing reactivity in nucleophilic substitutions .
- Hydroxymethyl Substitution : The hydroxymethyl derivative (CAS 1257293-88-1) exhibits higher hydrophilicity (TPSA ≈ 85 Ų) but lacks the primary amine’s reactivity, limiting its use in coupling reactions .
Carbamates with Alternative Ring Systems
Key Differences :
- Ring Size and Strain : The oxetane ring’s 3-membered structure introduces significant angle strain, enhancing reactivity compared to larger rings like cyclohexane .
- Functional Groups : The ketone in cyclopentane derivatives (CAS 847416-99-3) enables carbonyl chemistry (e.g., Grignard additions), absent in oxetane-based compounds .
Functional Group Variations
Biological Activity
The compound tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate is a member of the carbamate family, which has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structure
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, an oxetane ring, and a carbamate functional group, which are critical for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 230.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound exhibits β-secretase (BACE1) inhibition. BACE1 is a key enzyme involved in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. By inhibiting BACE1, this compound may reduce amyloid plaque formation and consequently mitigate neurodegeneration associated with AD .
In Vitro Studies
In vitro studies have demonstrated that this compound has protective effects on astrocytes exposed to amyloid-beta 1-42. Specifically, it was shown to reduce cell death by approximately 20% compared to untreated controls . Additionally, it modulates inflammatory cytokine production, notably decreasing TNF-α levels in cell cultures .
In Vivo Studies
In vivo experiments have assessed the efficacy of this compound in animal models. Results indicated that while there was a reduction in oxidative stress markers (malondialdehyde levels), the overall neuroprotective effects were modest compared to established treatments like galantamine . This suggests that while the compound shows promise, further optimization may be required to enhance its bioavailability and efficacy.
Alzheimer's Disease Model
A study involving a scopolamine-induced model of cognitive impairment highlighted the potential of this compound as a therapeutic agent. The compound exhibited moderate protective activity against cognitive decline induced by scopolamine; however, it did not significantly outperform existing treatments .
Cytotoxicity Assays
In cytotoxicity assays against various cancer cell lines (e.g., L1210, CEM, HeLa), the compound's activity was evaluated alongside other derivatives. While specific IC50 values were not disclosed for this compound, related compounds within its class have shown varying degrees of antiproliferative activity .
Q & A
Q. What are the recommended synthetic routes for tert-butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving oxetane ring functionalization and carbamate protection. For example, tert-butyl carbamates are often prepared using Boc (tert-butoxycarbonyl) protection strategies under anhydrous conditions. A key intermediate involves coupling oxetan-3-ylmethylamine derivatives with Boc-anhydride [(Boc)₂O] in the presence of a base like triethylamine.
- Purity Optimization : Use column chromatography (e.g., silica gel with gradient elution) or recrystallization from solvents like ethyl acetate/hexane. Monitor reaction progress via TLC or LC-MS. Refer to analogous protocols in patent literature for stepwise guidance .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffered solutions (pH 1–12) and analyze degradation via HPLC at 25°C and 40°C over 24–72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Evidence suggests tert-butyl carbamates are stable at room temperature but may degrade in strongly acidic/alkaline conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and Boc group (δ ~1.4 ppm for tert-butyl).
- IR : Detect carbamate C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C₁₀H₂₀N₂O₃, [M+H]⁺ = 217.1553) .
Advanced Research Questions
Q. How does the oxetane ring influence the compound’s conformational flexibility and binding in drug-target interactions?
- Methodological Answer :
- Perform molecular dynamics simulations to compare oxetane-containing analogs with non-cyclic counterparts.
- X-ray crystallography : Resolve the crystal structure to analyze bond angles and torsional strain. Studies on similar oxetane derivatives show constrained geometries that enhance metabolic stability and target affinity .
Q. What strategies mitigate side reactions (e.g., oxetane ring-opening) during functionalization of this compound?
- Methodological Answer :
- Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent undesired ring-opening.
- Reaction Conditions : Avoid strong acids/bases; employ mild reagents like HATU/DIPEA for amide couplings. Evidence from carbamate synthesis highlights the sensitivity of oxetanes to nucleophilic attack .
Q. How can conflicting data on the compound’s solubility and logP be resolved experimentally?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy.
- logP : Use reversed-phase HPLC with a calibration curve of known logP standards. Discrepancies may arise from impurities or hydration states; ensure ≥95% purity via HPLC before testing .
Q. What catalytic systems are effective for selective deprotection of the tert-butyl carbamate group without damaging the oxetane ring?
- Methodological Answer :
- Acidolysis : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1–2 hours.
- Alternative Methods : Catalytic hydrogenation (H₂/Pd-C) or photolytic cleavage for acid-sensitive substrates. Patent literature confirms TFA as the standard method for Boc removal in oxetane-containing compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of this compound across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assays under identical conditions (e.g., cell lines, incubation times).
- Structural Verification : Confirm batch purity via NMR and HRMS; impurities like residual solvents may skew results.
- Meta-Analysis : Compare data across peer-reviewed studies and patent examples to identify trends .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer :
- Minimum PPE : Lab coat, nitrile gloves, and safety goggles.
- High-Exposure Scenarios : Use P95 respirators for powder handling and fume hoods for solvent reactions. Safety data sheets emphasize low acute toxicity but recommend caution due to limited ecotoxicological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
